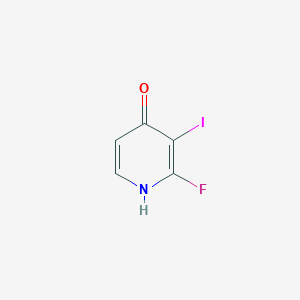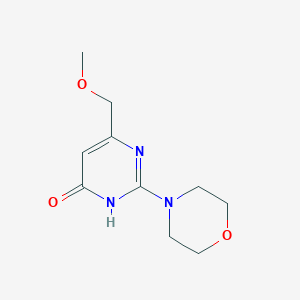
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and a morpholine ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and morpholine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrimidine ring serves as a scaffold that facilitates these interactions, leading to the desired effects.
類似化合物との比較
Similar Compounds
- 6-(methoxymethyl)-2-(piperidin-4-yl)pyrimidin-4(3H)-one
- 6-(methoxymethyl)-2-(pyrrolidin-4-yl)pyrimidin-4(3H)-one
- 6-(methoxymethyl)-2-(azepan-4-yl)pyrimidin-4(3H)-one
Uniqueness
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
4-(methoxymethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-15-7-8-6-9(14)12-10(11-8)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
InChIキー |
BALCEGVWRADVFE-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=O)NC(=N1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



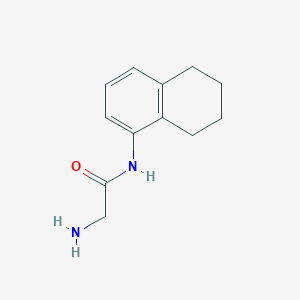
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
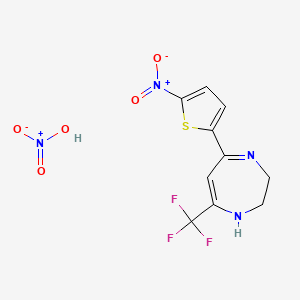

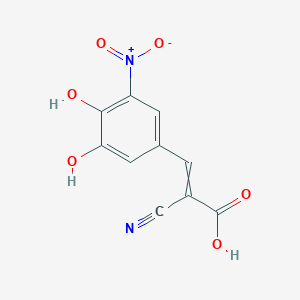
![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)
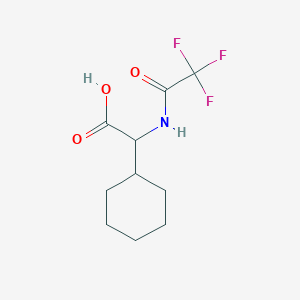
![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)
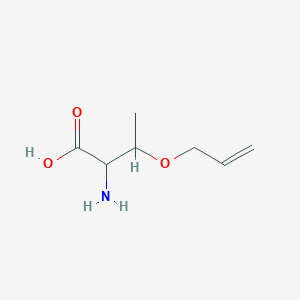
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
